molecular formula C8H12N2 B13557244 (1S)-1-(4-methylpyridin-2-yl)ethan-1-amine

(1S)-1-(4-methylpyridin-2-yl)ethan-1-amine

Cat. No.: B13557244
M. Wt: 136.19 g/mol
InChI Key: YYIROKBEKIVBSZ-ZETCQYMHSA-N
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Description

(1S)-1-(4-methylpyridin-2-yl)ethan-1-amine is a chiral amine compound with a pyridine ring substituted at the 2-position with a methyl group and an ethylamine side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-(4-methylpyridin-2-yl)ethan-1-amine typically involves the following steps:

    Starting Material: The synthesis begins with 4-methylpyridine.

    Alkylation: The 4-methylpyridine undergoes alkylation with an appropriate alkyl halide, such as ethyl bromide, in the presence of a base like sodium hydride.

    Reduction: The resulting intermediate is then reduced using a reducing agent such as lithium aluminum hydride to yield the desired amine.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-(4-methylpyridin-2-yl)ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form the corresponding imine or nitrile.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic substitution reactions often require catalysts like iron(III) chloride or aluminum chloride.

Major Products Formed

    Oxidation: Imine or nitrile derivatives.

    Reduction: Secondary or tertiary amines.

    Substitution: Halogenated or nitrated pyridine derivatives.

Scientific Research Applications

(1S)-1-(4-methylpyridin-2-yl)ethan-1-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (1S)-1-(4-methylpyridin-2-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amine group can form hydrogen bonds or ionic interactions with active sites, influencing biological pathways and processes.

Comparison with Similar Compounds

Similar Compounds

    (1S)-1-(4-chloropyridin-2-yl)ethan-1-amine: Similar structure but with a chlorine substituent instead of a methyl group.

    (1S)-1-(4-ethylpyridin-2-yl)ethan-1-amine: Similar structure but with an ethyl group instead of a methyl group.

Uniqueness

(1S)-1-(4-methylpyridin-2-yl)ethan-1-amine is unique due to its specific substitution pattern, which can influence its reactivity and interactions with biological targets. The presence of the methyl group at the 4-position of the pyridine ring can affect the compound’s electronic properties and steric hindrance, making it distinct from other similar compounds.

Properties

Molecular Formula

C8H12N2

Molecular Weight

136.19 g/mol

IUPAC Name

(1S)-1-(4-methylpyridin-2-yl)ethanamine

InChI

InChI=1S/C8H12N2/c1-6-3-4-10-8(5-6)7(2)9/h3-5,7H,9H2,1-2H3/t7-/m0/s1

InChI Key

YYIROKBEKIVBSZ-ZETCQYMHSA-N

Isomeric SMILES

CC1=CC(=NC=C1)[C@H](C)N

Canonical SMILES

CC1=CC(=NC=C1)C(C)N

Origin of Product

United States

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